N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzamide core, which is functionalized with a dioxidotetrahydrothiophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dioxidotetrahydrothiophenyl group through a sulfonation reaction. The ethoxy group can be introduced via an etherification reaction, while the thiophen-2-ylmethyl group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H21NO4S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21NO4S2/c1-2-23-16-6-3-5-14(11-16)18(20)19(12-17-7-4-9-24-17)15-8-10-25(21,22)13-15/h3-7,9,11,15H,2,8,10,12-13H2,1H3 |
InChI Key |
YQWMRUPSMFVHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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